alpha-Hydroxyhippuric acid

Description

Properties

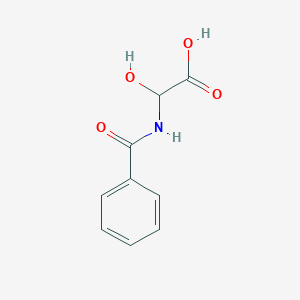

IUPAC Name |

2-benzamido-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWCVCCEIQXUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864688 | |

| Record name | 2-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16555-77-4 | |

| Record name | 2-Hydroxyhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16555-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxyhippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alpha-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of alpha-Hydroxyhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of alpha-Hydroxyhippuric acid (α-Hydroxyhippuric acid), a metabolite of hippuric acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Core Physicochemical Properties

This compound, also known as 2-benzamido-2-hydroxyacetic acid, is a derivative of hippuric acid characterized by a hydroxyl group at the alpha-carbon position. Its fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [2] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Melting Point | 211 °C (decomposes) | [2] |

| Boiling Point | 331.83°C (rough estimate) | [2] |

| Density | 1.3544 g/cm³ (rough estimate) | [2] |

Solubility and Partitioning Behavior

The solubility and partitioning characteristics of a compound are critical for understanding its behavior in biological systems and for formulation development.

| Property | Value | Method | Source(s) |

| Acid Dissociation Constant (pKa) | 3.36 ± 0.10 (Predicted) | Not specified | [2] |

| Octanol-Water Partition Coefficient (LogP) | 0.2 | Not specified | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Spectral data available, but specific peak assignments require further analysis. |

| ¹³C NMR | Spectral data available, but specific peak assignments require further analysis. |

| Mass Spectrometry | Data available through various databases. |

Experimental Protocols

Synthesis of this compound

Synthesis of Hippuric Acid (Precursor)

This procedure, a Schotten-Baumann reaction, involves the benzoylation of glycine.[3][4]

Materials:

-

Glycine

-

10% Sodium Hydroxide (NaOH) solution

-

Benzoyl chloride

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

25 mL conical flask

-

Beaker

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 25 mL conical flask, dissolve 0.5 g of glycine in 5 mL of 10% NaOH solution.

-

Add 0.9 mL of benzoyl chloride to the solution in five portions.

-

After each addition, stopper the flask and shake it vigorously until all the benzoyl chloride has reacted.

-

Transfer the solution to a beaker and add a few grams of ice.

-

Slowly add concentrated HCl with stirring until the solution is acidic to litmus paper, which will cause the precipitation of hippuric acid.

-

Filter the crystalline precipitate using a Büchner funnel, wash it with cold water, and allow it to drain well.

-

The crude hippuric acid can be recrystallized from hot water to obtain a purified product.

Note on the Synthesis of this compound: The subsequent alpha-hydroxylation of hippuric acid would likely require specific reagents that can introduce a hydroxyl group at the alpha-position of the carboxylic acid, a reaction that can be challenging and may require enzymatic or specialized chemical methods.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the analyte with a strong base or acid and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

pH meter with a suitable electrode

-

Burette

-

Stirrer and stir bar

-

Beaker

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. Adjust the ionic strength with KCl.

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a stir bar.

-

Immerse the pH electrode in the solution and start stirring.

-

Add the standardized NaOH solution in small, known increments from the burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized.

Determination of LogP by the Shake-Flask Method

Principle: The octanol-water partition coefficient (LogP) is determined by measuring the concentration of the analyte in two immiscible phases (n-octanol and water) at equilibrium.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other solvent (n-octanol or water). The volumes should be chosen to ensure that the final concentration can be accurately measured in both phases.

-

Shake the mixture vigorously for a predetermined amount of time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Mass Spectrometry:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the molecule.

Biological Role and Signaling Pathway

This compound is a known substrate for the enzyme Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). PAL is the second of two enzymes involved in the C-terminal amidation of many bioactive peptides. The first enzyme, Peptidylglycine alpha-hydroxylating monooxygenase (PHM), hydroxylates the alpha-carbon of a C-terminal glycine residue of a peptide precursor. PAL then cleaves the N-Cα bond of this hydroxylated intermediate to produce the amidated peptide and glyoxylate.

Caption: The enzymatic pathway of peptide amidation involving PHM and PAL.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the physicochemical properties of a compound like this compound is outlined below.

Caption: A typical workflow for the physicochemical characterization of a chemical compound.

References

Unveiling the Past: The Discovery and First Synthesis of alpha-Hydroxyhippuric Acid

A deep dive into the 19th-century chemical literature reveals the serendipitous discovery and pioneering synthesis of alpha-Hydroxyhippuric acid, a molecule at the intersection of amino acid and carboxylic acid chemistry. This technical guide illuminates the historical context of its discovery, details the first documented synthetic protocol, and presents the initial characterization data for researchers, scientists, and drug development professionals.

Initially identified in 1851 by the German chemist Adolph Strecker and his Russian colleague Nikolai Nikolaevich Sokolov, this compound, then referred to as "Benzoglycolic acid," emerged from studies on the reactivity of hippuric acid. Their work, published in the seminal journal Annalen der Chemie und Pharmacie, laid the groundwork for understanding the chemical transformations of N-acyl amino acids.

Discovery and Initial Characterization

The discovery of this compound was a result of Strecker and Sokolov's investigation into the reaction of hippuric acid with nitric acid and nitrogen dioxide. This reaction did not yield the expected nitrated product but instead led to the formation of a novel substance they named "Benzoglykolsäure" (Benzoglycolic acid). Their initial analysis suggested a structural formula of C₆H₅C(=O)OCH₂COOH, indicating an ester linkage. However, modern understanding confirms the structure to be N-benzoyl-2-hydroxyglycine, an N-acyl hemiaminal. This early discrepancy highlights the nascent state of structural organic chemistry in the mid-19th century.

The compound was characterized as a crystalline solid with distinct properties from its parent compound, hippuric acid. The initial qualitative observations laid the foundation for future, more precise analytical characterization.

First Synthesis: The Strecker-Sokolov Protocol (1851)

The pioneering synthesis of this compound, as detailed by Strecker and Sokolov, involved the direct chemical transformation of hippuric acid. This section provides a comprehensive overview of the original experimental methodology.

Experimental Workflow

The synthesis can be visualized as a two-step process involving the reaction of hippuric acid with nitrous acid precursors, followed by the isolation and purification of the resulting this compound.

Experimental Protocol

The following protocol is an interpretation of the 19th-century experimental description provided by Strecker and Sokolov. Modern safety precautions and laboratory techniques should be applied when considering any replication.

Materials:

-

Hippuric Acid

-

Nitric Acid

-

Nitrogen Dioxide (generated in situ or from a cylinder)

-

Water

-

Ethanol

Procedure:

-

Reaction Setup: A solution of hippuric acid in water was prepared in a flask.

-

Introduction of Reagents: Nitric acid was added to the hippuric acid solution. Gaseous nitrogen dioxide was then passed through the solution. The reaction was likely carried out at or below room temperature to control the exothermic nature of the reaction.

-

Reaction Progression: The reaction mixture was stirred or agitated to ensure proper mixing of the reagents. The progress of the reaction was monitored by observing the dissolution of hippuric acid and the formation of a new crystalline product.

-

Isolation of Product: Upon completion of the reaction, the solution was cooled to induce crystallization of the "benzoglycolic acid." The crystalline product was then collected by filtration.

-

Purification: The crude product was purified by recrystallization from a suitable solvent, likely a mixture of water and ethanol, to obtain the final, purified this compound.

Quantitative Data

The initial publication by Strecker and Sokolov provided limited quantitative data by modern standards. The primary focus was on the qualitative description of the new compound and its reactions.

| Property | Observed Value (Strecker & Sokolov, 1851) | Modern Accepted Value |

| Molecular Formula | C₉H₉NO₄ (inferred) | C₉H₉NO₄ |

| Molecular Weight | Not reported | 195.17 g/mol |

| Melting Point | Not explicitly reported in the initial paper | ~211 °C (decomposes) |

| Appearance | Crystalline solid | White to off-white solid |

Logical Relationship of Compounds

The synthesis represents a direct chemical modification of an N-acyl amino acid, demonstrating the reactivity of the alpha-carbon position.

Conclusion

The discovery and first synthesis of this compound by Strecker and Sokolov in 1851 represent a significant, albeit initially misinterpreted, step in the field of organic chemistry. Their work not only introduced a new derivative of hippuric acid but also showcased a novel chemical transformation. This historical perspective provides valuable context for contemporary researchers working with N-acyl amino acids and their derivatives in fields ranging from medicinal chemistry to materials science. The foundational experimental work, despite its simplicity by today's standards, underscores the enduring importance of fundamental chemical investigation.

Alpha-Hydroxyhippuric Acid: A Technical Guide to its Natural Sources and Endogenous Presence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Hydroxyhippuric acid, a derivative of hippuric acid, is an endogenous human metabolite identified in urine.[1] Its presence has also been noted in various animal tissues, suggesting potential dietary contributions to its systemic levels. While its precise biological role and concentration in different matrices are not yet extensively quantified, its metabolic relationship with benzoic acid and glycine positions it as a compound of interest in studies of xenobiotic metabolism, gut microbiome activity, and certain pathological conditions. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known natural sources, endogenous presence, a proposed metabolic pathway, and detailed experimental protocols for its quantification.

Natural Sources of this compound

This compound has been detected in certain food products of animal origin, although quantitative data on its concentration remains largely unavailable.

Table 1: Documented Natural Sources of this compound

| Natural Source | Matrix | Concentration | Method of Detection |

| Anatidae (Ducks, Geese) | Tissue | Not Quantified | - |

| Chicken (Gallus gallus) | Tissue | Not Quantified | - |

| Domestic Pig (Sus scrofa domestica) | Tissue | Not Quantified | - |

Note: The concentrations of this compound in these sources have not been reported in the reviewed literature. The table structure is provided for future quantitative findings.

Endogenous Presence of this compound

This compound is a recognized human metabolite, primarily detected in urine.[1] Its endogenous presence is linked to the metabolism of benzoic acid, which can be derived from dietary sources or endogenous processes.

Table 2: Endogenous Presence of this compound in Humans

| Biological Matrix | Subject | Condition | Concentration Range | Method of Detection |

| Urine | Human | Normal | Not Quantified | GC-MS, LC-MS |

Note: While confirmed as a urinary metabolite, specific concentration ranges for this compound in a healthy human population have not been established in the literature reviewed. The provided structure anticipates future quantitative metabolomic studies.

Proposed Metabolic Pathway of this compound

The biosynthesis of this compound is believed to follow a pathway analogous to that of hippuric acid, originating from benzoic acid and glycine. The introduction of the alpha-hydroxyl group is a key distinguishing step.

Biosynthesis

The proposed biosynthetic pathway involves two main stages:

-

Formation of Hippuric Acid: Benzoic acid, derived from dietary polyphenols or other metabolic routes, is activated to benzoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases. Subsequently, glycine N-acyltransferase facilitates the conjugation of benzoyl-CoA with glycine to form hippuric acid.[2][3]

-

Alpha-Hydroxylation: Hippuric acid is then hypothesized to undergo alpha-hydroxylation to form this compound. This reaction is likely catalyzed by an alpha-hydroxylase enzyme, similar to those involved in fatty acid alpha-oxidation, which introduces a hydroxyl group at the alpha-carbon position.[4][5][6]

References

- 1. This compound | C9H9NO4 | CID 450272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactome | Conjugation of benzoate with glycine [reactome.org]

- 3. Conjugation of benzoic acid with glycine in the human fetal and adult liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

The Biological Significance of alpha-Hydroxyhippuric Acid in Human Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Hydroxyhippuric acid (α-HHA) is an endogenous human metabolite that is increasingly recognized for its potential role in physiological and pathological processes. As a derivative of hippuric acid, its presence in biofluids offers a window into specific metabolic pathways, particularly those involving peptide amidation and renal function. This technical guide provides a comprehensive overview of the current understanding of α-HHA, including its biochemical properties, metabolic pathways, and potential clinical significance. This document also outlines detailed experimental protocols for the analysis of α-HHA and presents key data in a structured format to facilitate further research and drug development efforts.

Introduction

This compound (α-HHA), chemically known as 2-benzamido-2-hydroxyacetic acid, is a human urinary metabolite.[1] It is structurally defined as N-benzoylglycine with a hydroxyl group substitution at the alpha-carbon position.[1] As a derivative of hippuric acid, α-HHA is intricately linked to the metabolism of benzoic acid and glycine. While its presence in human biofluids has been acknowledged, a thorough understanding of its biological role, metabolic pathways, and clinical implications is still emerging.

This document aims to consolidate the existing knowledge on α-HHA, providing a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. A key focus is placed on its interaction with the peptidylglycine alpha-amidating monooxygenase (PAM) enzyme system, a critical component in the biosynthesis of many peptide hormones and neurotransmitters. Furthermore, the potential of α-HHA as a biomarker for renal dysfunction is explored, highlighting the need for further quantitative and functional studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of α-HHA is fundamental for the development of analytical methods and for interpreting its biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem |

| Molecular Weight | 195.17 g/mol | PubChem |

| IUPAC Name | 2-benzamido-2-hydroxyacetic acid | PubChem |

| CAS Number | 16555-77-4 | PubChem |

| Appearance | Solid | Human Metabolome Database |

| Water Solubility | Predicted: 6.98 g/L | Human Metabolome Database |

Metabolic Pathways of this compound

The metabolic pathways of α-HHA are not fully elucidated; however, its primary known interaction is as a substrate for the peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain of the bifunctional enzyme peptidylglycine alpha-amidating monooxygenase (PAM).

The Peptidylglycine alpha-Amidating Monooxygenase (PAM) Pathway

The PAM enzyme is crucial for the C-terminal amidation of a wide range of bioactive peptides, a post-translational modification essential for their stability and biological activity. PAM contains two catalytic domains: peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL).

The overall reaction catalyzed by PAM is the conversion of a glycine-extended peptide into an amidated peptide and glyoxylate. α-HHA is a substrate for the second step of this reaction, catalyzed by the PAL domain.

Biosynthesis and Degradation

The precise biosynthetic pathway of α-HHA in humans is not well-defined. It is considered a metabolite of benzoic acid, which is derived from dietary sources or from the metabolism of other aromatic compounds. The conversion of hippuric acid to α-HHA likely involves a hydroxylation step, though the specific enzyme responsible has not been identified.

The degradation of α-HHA is primarily through the action of the PAL enzyme, which cleaves it into benzamide and glyoxylate.

Biological Role and Clinical Significance

While research is ongoing, the primary biological role of α-HHA appears to be linked to its function as a substrate for the PAL enzyme. Its clinical significance is an area of active investigation, with a potential association with renal function.

Role in Peptide Amidation

By participating in the PAM pathway, α-HHA can influence the production of amidated peptides. The availability of α-HHA could potentially modulate the activity of the PAL enzyme, although the physiological relevance of this is yet to be determined.

Potential as a Biomarker for Renal Dysfunction

Several studies have suggested a link between hippuric acid and its derivatives and chronic kidney disease (CKD). Elevated levels of hippuric acid have been associated with renal fibrosis.[2] While direct evidence for α-HHA is limited, it is plausible that its metabolism is altered in renal impairment. One report suggests that α-HHA could serve as a diagnostic marker for renal dysfunction and nephrology dialysis.[3] However, quantitative data to support this claim is currently lacking in the scientific literature.

Quantitative Data

A significant gap in the current understanding of α-HHA is the lack of robust quantitative data on its concentrations in human biofluids. The Human Metabolome Database (HMDB) lists α-HHA as "Expected but not Quantified." To facilitate future research, this section provides a template for how such data could be presented once it becomes available.

Table 1: Hypothetical Concentration of this compound in Human Urine (µg/mL)

| Population | Mean ± SD | Median | Range | Reference |

| Healthy Adults (n=X) | - | - | - | [Future Study] |

| Patients with CKD Stage 3 (n=Y) | - | - | - | [Future Study] |

| Patients on Hemodialysis (n=Z) | - | - | - | [Future Study] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate quantification and functional characterization of α-HHA. The following are proposed methodologies based on established techniques for similar metabolites.

Quantification of this compound in Human Urine by LC-MS/MS

This protocol is adapted from methods used for the analysis of hippuric acid and other organic acids in urine.

Objective: To determine the concentration of α-HHA in human urine samples.

Materials:

-

This compound standard

-

Isotopically labeled internal standard (e.g., ¹³C₆-alpha-Hydroxyhippuric acid)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (stored at -80°C)

-

Centrifuge tubes (1.5 mL)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Vortex samples for 10 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet debris.

-

Transfer 100 µL of the supernatant to a clean centrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate α-HHA from other urine components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI negative.

-

MRM Transitions: Specific precursor-to-product ion transitions for α-HHA and its internal standard would need to be optimized.

-

Structural Confirmation of this compound by NMR Spectroscopy

This protocol outlines a general approach for the structural confirmation of α-HHA in a purified sample or a complex mixture.

Objective: To confirm the chemical structure of α-HHA.

Materials:

-

Purified α-HHA or a biological extract containing α-HHA

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve the sample in the appropriate deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons.

-

-

Data Analysis:

-

Process the NMR data (Fourier transformation, phasing, baseline correction).

-

Assign the chemical shifts of the protons and carbons to the corresponding atoms in the α-HHA structure.

-

Compare the obtained spectra with reference spectra from databases if available.

-

Future Directions

The study of α-HHA is a promising area of metabolic research. Future investigations should focus on:

-

Quantitative Studies: Establishing reference ranges for α-HHA in various biofluids from healthy and diseased populations is a critical next step.

-

Biosynthetic Pathway Elucidation: Identifying the enzymes responsible for the synthesis of α-HHA will provide a more complete picture of its metabolic context.

-

Functional Assays: Investigating the direct effects of α-HHA on cellular processes, particularly in the context of renal physiology and peptide-producing cells, is warranted.

-

Clinical Validation: Rigorous clinical studies are needed to validate the potential of α-HHA as a biomarker for renal disease or other pathological conditions.

Conclusion

This compound is a human metabolite with a potentially significant, yet underexplored, role in metabolism. Its involvement in the crucial peptide amidation pathway and its potential association with renal function highlight its importance for further scientific inquiry. The methodologies and information presented in this technical guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of this intriguing molecule and unlock its potential in diagnostics and therapeutics.

References

Alpha-Hydroxyhippuric Acid as a Substrate for Peptidyl-alpha-hydroxyglycine alpha-amidating Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-hydroxyhippuric acid as a non-peptidic substrate for the enzyme Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL, EC 4.3.2.5). PAL is the second of two enzymes in the Peptidylglycine alpha-amidating monooxygenase (PAM) bifunctional complex, which is responsible for the C-terminal amidation of many neuroendocrine peptides, a crucial post-translational modification for their biological activity. While PAL's natural substrates are peptidyl-alpha-hydroxyglycine intermediates, the smaller, non-peptidic molecule, this compound, serves as a valuable tool for studying the enzyme's structure and function. This document details the enzymatic reaction, available kinetic data, and comprehensive experimental protocols for assaying PAL activity using this substrate.

Introduction to Peptidyl-alpha-hydroxyglycine alpha-amidating Lyase (PAL)

The amidation of bioactive peptides is a critical post-translational modification that is essential for the biological activity of numerous hormones, neurotransmitters, and growth factors.[1] This process is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).[2] The PAM protein contains two distinct catalytic domains that act sequentially:

-

Peptidylglycine alpha-hydroxylating monooxygenase (PHM; EC 1.14.17.3): This copper- and ascorbate-dependent monooxygenase hydroxylates the α-carbon of the C-terminal glycine residue of a precursor peptide.[3][4]

-

Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL; EC 4.3.2.5): This zinc-dependent lyase cleaves the N-Cα bond of the hydroxyglycine intermediate, producing the α-amidated peptide and glyoxylate.[1][3]

The overall two-step reaction is essential for the maturation and biological function of these peptides. The acidic environment of secretory granules, where this reaction occurs, necessitates the action of PAL, as the hydroxyglycine intermediate is stable at low pH.[1][2]

This compound: A Non-Peptidic Substrate

This compound is a non-peptidic molecule that mimics the alpha-hydroxyglycine terminus of PAL's natural substrates.[1] Its use as a substrate has been instrumental in elucidating the crystal structure of the PAL catalytic core, providing significant insights into the enzyme's active site and catalytic mechanism.[1] The reaction catalyzed by PAL with this compound yields benzamide and glyoxylate.[5]

Quantitative Data

Table 1: Kinetic Parameters of Peptidyl-alpha-hydroxyglycine alpha-amidating Lyase (PAL) with a Peptidic Substrate

| Substrate | Km (µM) | Turnover Number (kcat) (s⁻¹) | Source |

| alpha-N-acetyl-Tyr-Val-alpha-hydroxyglycine | 38 | 220 | [4] |

Signaling and Reaction Pathways

The process of peptide amidation is a linear, two-step enzymatic pathway. The following diagram illustrates the sequential action of PHM and PAL.

Experimental Protocols

The activity of PAL with this compound as a substrate can be determined by measuring the formation of one of its products, glyoxylate or benzamide.

Protocol 1: Enzyme-Coupled Spectrophotometric Assay for Glyoxylate

This protocol is based on the enzyme-linked spectrophotometric assay for glyoxylate, which involves the conversion of glyoxylate to oxaloacetate and the subsequent reduction of a tetrazolium salt to a colored formazan product.[5]

Materials:

-

Purified Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL)

-

This compound (substrate)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0)

-

Malate Synthase

-

Malate Dehydrogenase

-

Acetyl-CoA

-

NAD+

-

Tetrazolium salt (e.g., INT)

-

NADH

-

Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen formazan.

-

96-well microplate

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing:

-

Assay Buffer

-

A range of concentrations of this compound (for kinetic analysis)

-

A fixed, optimized concentration of purified PAL enzyme

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for PAL activity (typically 37°C) for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the enzymatic reaction, for example, by heat inactivation or the addition of a quenching agent like a mild acid.

-

Glyoxylate Detection:

-

To the terminated reaction mixture, add the glyoxylate detection cocktail containing:

-

Malate Synthase

-

Acetyl-CoA

-

Malate Dehydrogenase

-

NAD+

-

Tetrazolium salt

-

-

Incubate at room temperature for a sufficient time to allow for color development.

-

-

Absorbance Measurement: Measure the absorbance of the resulting formazan at the appropriate wavelength.

-

Standard Curve: Generate a standard curve using known concentrations of glyoxylate to quantify the amount of product formed in the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocities from the standard curve and use this data to determine the kinetic parameters (Km and Vmax) by fitting to the Michaelis-Menten equation.

Protocol 2: HPLC-Based Assay for Benzamide

This protocol describes a method for the quantification of benzamide, the other product of the PAL-catalyzed reaction, using reverse-phase high-performance liquid chromatography (HPLC).[5]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Benzamide standard

-

Reaction components as described in Protocol 1.

Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction as described in steps 1-3 of Protocol 1.

-

Sample Preparation:

-

Following reaction termination, centrifuge the samples to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the compounds using a suitable gradient of Mobile Phase A and B. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Monitor the elution of benzamide by measuring the absorbance at an appropriate wavelength (e.g., 225 nm).

-

-

Quantification:

-

Create a standard curve by injecting known concentrations of benzamide and plotting the peak area against concentration.

-

Quantify the amount of benzamide produced in the enzymatic reaction by comparing its peak area to the standard curve.

-

-

Data Analysis: As in Protocol 1, use the quantified product formation to calculate initial reaction velocities and determine kinetic parameters.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for determining the kinetic parameters of PAL with this compound.

Conclusion

This compound is a valuable tool for the characterization of Peptidyl-alpha-hydroxyglycine alpha-amidating lyase. While specific kinetic data for this substrate remains to be broadly published, the detailed experimental protocols provided herein offer robust methods for its investigation. The enzyme-coupled spectrophotometric assay for glyoxylate provides a sensitive and high-throughput method for activity determination, while HPLC analysis of benzamide offers a reliable orthogonal method. These approaches will aid researchers in further exploring the catalytic mechanism of PAL and in the development of potential modulators of the peptide amidation pathway.

References

- 1. Expression of peptidylglycine alpha-amidating monooxygenase (EC 1.14.17.3) in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidylglycine alpha-amidating monooxygenase: a multifunctional protein with catalytic, processing, and routing domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidyl-alpha-hydroxyglycine alpha-amidating lyase. Purification, characterization, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amidation of bioactive peptides: the structure of peptidylglycine alpha-hydroxylating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism and intrinsic isotope effects for the peptidylglycine alpha-amidating enzyme reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mammalian Biosynthesis of Alpha-Hydroxyhippuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxyhippuric acid, a human urinary metabolite, is emerging as a molecule of interest in metabolic studies. While its presence in biological fluids is established, a comprehensive understanding of its endogenous synthesis has remained partially elusive. This technical guide delineates the proposed biosynthetic pathway of this compound in mammals, focusing on the key enzymatic steps, precursor molecules, and cellular machinery involved. Drawing upon existing knowledge of xenobiotic metabolism and amino acid catabolism, this document provides a detailed framework for researchers investigating this pathway. It includes a compilation of relevant quantitative data, detailed experimental protocols for key analyses, and visual representations of the metabolic and experimental workflows to facilitate further research and application in drug development.

Introduction

This compound is an N-acyl-amino acid structurally defined as N-benzoylglycine substituted with a hydroxyl group at the alpha-carbon of the glycine moiety.[1] Its detection in human urine suggests an endogenous metabolic origin.[1] Understanding the biosynthesis of this molecule is crucial for elucidating its physiological role and its potential as a biomarker. This guide proposes a biosynthetic pathway rooted in the well-characterized processes of phenylalanine metabolism and glycine conjugation.

The Proposed Biosynthetic Pathway

The formation of this compound in mammals is hypothesized to be a multi-step process originating from the amino acid L-phenylalanine. The pathway can be broadly divided into two major stages:

-

Formation of the Precursor, Phenyllactic Acid: L-phenylalanine, an essential amino acid, can be catabolized to phenyllactic acid. This conversion is particularly prominent in conditions of high phenylalanine levels, such as phenylketonuria (PKU).[2] The initial step involves the transamination of phenylalanine to phenylpyruvic acid, which is then reduced by lactate dehydrogenase to yield phenyllactic acid.[2]

-

Activation and Glycine Conjugation: The core of this compound biosynthesis lies in the glycine conjugation pathway, a critical phase II detoxification process primarily occurring in the liver and kidneys.[3][4] This process involves the activation of a carboxylic acid to its coenzyme A (CoA) thioester, followed by the transfer of the acyl group to glycine, catalyzed by glycine N-acyltransferase (GLYAT).[3][4]

The proposed detailed pathway is as follows:

-

Step 1: Phenylalanine to Phenylpyruvic Acid: Phenylalanine undergoes transamination, typically catalyzed by an aromatic amino acid aminotransferase, to form phenylpyruvic acid.

-

Step 2: Phenylpyruvic Acid to Phenyllactic Acid: Phenylpyruvic acid is subsequently reduced to phenyllactic acid by lactate dehydrogenase (LDH) or other reductases, utilizing NADH as a cofactor.[5]

-

Step 3: Activation of Phenyllactic Acid: Phenyllactic acid is activated to its corresponding CoA thioester, alpha-hydroxyphenylacetyl-CoA. This ATP-dependent reaction is likely catalyzed by a mitochondrial medium-chain acyl-CoA synthetase (ACSM).[3] While direct evidence for an enzyme with absolute specificity for phenyllactic acid is not yet available, the broad substrate specificity of ACSM enzymes for various xenobiotic and endogenous carboxylic acids supports this step.[3]

-

Step 4: Glycine Conjugation: Finally, the alpha-hydroxyphenylacetyl group is transferred from alpha-hydroxyphenylacetyl-CoA to glycine, forming this compound and releasing free CoA. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13).[4][6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and substrates in the proposed biosynthetic pathway. It is important to note that specific kinetic data for the conversion of phenyllactic acid to this compound are not yet available in the literature. The provided data for GLYAT are for structurally related substrates and serve as a reference for estimating the potential efficiency of the proposed pathway.

Table 1: Michaelis-Menten Constants (Km) for Glycine N-Acyltransferase (GLYAT) with Various Acyl-CoA Substrates

| Acyl-CoA Substrate | Species | Km (µM) | Reference |

| Benzoyl-CoA | Human | 96.6 | [7][8] |

| Isobutyryl-CoA | Human | 300 | [9] |

| Isovaleryl-CoA | Human | 400 | [9] |

| Hexanoyl-CoA | Human | 300 | [9] |

| Octanoyl-CoA | Human | 400 | [9] |

Table 2: Michaelis-Menten Constant (Km) for Glycine N-Acyltransferase (GLYAT) with Glycine

| Species | Km (mM) | Reference |

| Human | 0.5 - 2.9 | [9] |

| Bovine | >1 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biosynthesis of this compound.

Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from established methods for quantifying organic acids in urine.[10][11][12]

Objective: To accurately measure the concentration of this compound in mammalian urine samples.

Materials:

-

Urine samples

-

This compound standard

-

Internal standard (e.g., ¹³C₆-hippuric acid)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex each sample for 30 seconds to ensure homogeneity.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a new microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 890 µL of 0.1% formic acid in water.

-

Vortex for 30 seconds.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other urine components (e.g., 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and the internal standard. The exact transitions should be optimized by infusing the pure standards.

-

Predicted MRM transition for this compound (C₉H₉NO₄, MW: 195.17):

-

Precursor ion (Q1): m/z 194.0

-

Product ion (Q3): m/z 77.0 (loss of glyoxylic acid and water) or m/z 121.0 (loss of glycine)

-

-

-

-

Data Analysis:

-

Construct a calibration curve using the this compound standard.

-

Quantify the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol is based on a radiochemical assay for GLYAT activity and can be adapted for a non-radioactive LC-MS/MS-based detection method.[13]

Objective: To determine the enzymatic activity of GLYAT in converting a novel substrate (alpha-hydroxyphenylacetyl-CoA) to its glycine conjugate.

Materials:

-

Mitochondrial fraction isolated from mammalian liver or kidney, or purified recombinant GLYAT.

-

Alpha-hydroxyphenylacetyl-CoA (substrate)

-

¹⁴C-Glycine (for radiochemical detection) or unlabeled glycine (for LC-MS/MS detection)

-

Tris-HCl buffer (pH 8.0)

-

Dithiothreitol (DTT)

-

Scintillation cocktail (for radiochemical detection)

-

LC-MS/MS system (for non-radioactive detection)

Procedure:

-

Reaction Mixture Preparation (per reaction):

-

50 µL of 0.1 M Tris-HCl buffer (pH 8.0) containing 1 mM DTT.

-

10 µL of mitochondrial protein extract (1-5 mg/mL) or purified GLYAT.

-

10 µL of alpha-hydroxyphenylacetyl-CoA solution (final concentration to be varied for kinetic studies, e.g., 10-500 µM).

-

10 µL of ¹⁴C-glycine solution (for radiochemical assay, final concentration to be varied, e.g., 0.1-10 mM) or unlabeled glycine for LC-MS/MS.

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixture without the acyl-CoA substrate at 37°C for 5 minutes.

-

Initiate the reaction by adding the alpha-hydroxyphenylacetyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 20 µL of 1 M HCl.

-

-

Product Detection (Radiochemical Method):

-

Extract the radiolabeled this compound with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent.

-

Reconstitute the residue in a small volume of solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Product Detection (LC-MS/MS Method):

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant using the LC-MS/MS method described in Protocol 4.1 to quantify the formation of this compound.

-

-

Data Analysis:

-

Calculate the rate of product formation (nmol/min/mg protein).

-

For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax values.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound.

Experimental Workflow for Studying the Biosynthesis Pathway

Caption: Workflow for investigating this compound biosynthesis.

Conclusion

The biosynthesis of this compound in mammals is proposed to occur through the conversion of L-phenylalanine to phenyllactic acid, followed by its activation to a CoA ester and subsequent conjugation with glycine by the mitochondrial enzyme GLYAT. While this pathway is mechanistically plausible and supported by our understanding of related metabolic processes, further research is required to definitively identify the specific enzymes involved in the activation of phenyllactic acid and to characterize the kinetics of GLYAT with its putative substrate. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers to further investigate this intriguing metabolic pathway and its potential implications in health and disease.

References

- 1. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

Stability of alpha-Hydroxyhippuric Acid in Various Solvent Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hydroxyhippuric acid, a metabolite of hippuric acid, is a molecule of interest in various biomedical and pharmaceutical research areas. Understanding its stability profile in different solvent systems is crucial for the development of robust analytical methods, formulation design, and for ensuring the integrity of toxicological and metabolic studies. This technical guide provides a comprehensive overview of the stability of this compound, including potential degradation pathways, detailed experimental protocols for stability assessment, and a framework for data presentation.

While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes information on the stability of structurally related compounds and general principles of drug stability testing to provide a thorough framework for researchers.

Chemical Structure and Potential Degradation Pathways

This compound possesses two primary sites susceptible to degradation: the amide linkage and the alpha-hydroxy group. The principal degradation pathway is expected to be the hydrolysis of the amide bond, yielding benzoic acid and 2-hydroxyglycine. The stability of the molecule is therefore highly dependent on the pH and the nature of the solvent system.

dot

Spectral characteristics of alpha-Hydroxyhippuric acid (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of alpha-Hydroxyhippuric acid (α-Hydroxyhippuric acid), a metabolite of hippuric acid. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and quantification in various scientific applications, including drug development and metabolomics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data have been reported.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.82 - 7.81 | m | 2H, ortho-protons of benzoyl group |

| 7.65 - 7.62 | m | 1H, para-proton of benzoyl group |

| 7.55 - 7.52 | m | 2H, meta-protons of benzoyl group |

| 5.52 | s | 1H, α-proton |

Note: Data corresponds to a spectrum acquired at 600 MHz in 5% DMSO-d6.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 171.5 (Predicted) | Carboxylic acid carbon |

| 167.2 (Predicted) | Amide carbonyl carbon |

| 133.8 (Predicted) | Quaternary aromatic carbon |

| 132.3 (Predicted) | Para-aromatic carbon |

| 129.2 (Predicted) | Meta-aromatic carbons |

| 128.1 (Predicted) | Ortho-aromatic carbons |

| 70.9 (Predicted) | α-carbon |

Note: Experimental spectra are available from suppliers such as Sigma-Aldrich.[1]

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, yet detailed, protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a standard probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: DMSO-d6.

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: DMSO-d6.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectral Data (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid and alcohol) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1580, 1490 | Medium | C=C stretch (aromatic ring) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

Note: This is a representative interpretation. Actual peak positions and intensities may vary slightly.

Experimental Protocol for ATR-IR Spectroscopy

Sample Preparation:

No specific sample preparation is required for ATR-IR of a solid sample. Ensure the this compound powder is dry.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a diamond ATR accessory.[1]

-

Data Acquisition Parameters:

-

Mode: Attenuated Total Reflectance (ATR).

-

Scans: 16-32 scans for both the background and the sample.

-

Resolution: 4 cm⁻¹.

-

Spectral Range: 4000-400 cm⁻¹.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

Mass Spectrometry Data

| Technique | Ionization Mode | Key m/z Values | Fragment Assignment |

| MS/MS | Positive | 196.06 | [M+H]⁺ |

| 178.05 | [M+H - H₂O]⁺ | ||

| 122.04 | [Benzamide]⁺ | ||

| 105.03 | [Benzoyl]⁺ | ||

| 77.04 | [Phenyl]⁺ |

Note: The molecular weight of this compound is 195.17 g/mol .[1]

Experimental Protocol for LC-MS/MS

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards and quality control samples.

-

For analysis of biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interfering substances.

Instrumentation and Data Acquisition:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure good separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS System: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

-

Collision Energy: Optimized for the fragmentation of the precursor ion (m/z 196.06).

-

Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Data Analysis:

-

Identify the precursor ion for this compound ([M+H]⁺ at m/z 196.06).

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the identity of the compound.

-

For quantitative analysis, construct a calibration curve from the peak areas of the standard solutions.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like this compound.

References

Methodological & Application

Application Note: Quantification of α-Hydroxyhippuric Acid Using High-Performance Liquid Chromatography

Introduction

Alpha-Hydroxyhippuric acid (α-HHA) is a derivative of hippuric acid and belongs to the class of organic compounds known as alpha-hydroxy acids. The quantification of α-HHA in biological matrices is crucial for various research areas, including drug metabolism studies and biomarker discovery. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the sensitive and accurate quantification of α-HHA. The described protocol is designed for researchers, scientists, and professionals in drug development.

Principle

This method employs reverse-phase chromatography on a C18 column to separate α-Hydroxyhippuric acid from other components in the sample matrix. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent (acetonitrile). The acidic mobile phase ensures that the carboxyl group of α-HHA is protonated, leading to better retention and peak shape on the nonpolar stationary phase. Detection is performed using a UV detector, as the benzene ring in the molecule allows for strong UV absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of α-HHA.

Experimental Protocols

Equipment and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

-

Software:

-

Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

-

-

Columns:

-

Chemicals and Reagents:

-

α-Hydroxyhippuric acid reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid or Acetic acid (analytical grade)

-

Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

-

-

Labware:

-

Volumetric flasks and pipettes

-

HPLC vials with inserts

-

Syringe filters (0.22 µm or 0.45 µm)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Preparation of Solutions

-

Mobile Phase A: 0.1% Phosphoric acid in water. To prepare, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The pH of the mobile phase should be low (around 2-3) to ensure the analyte is in its non-ionized form.[1][3]

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of α-Hydroxyhippuric acid reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plasma/Serum)

This protocol utilizes protein precipitation to remove larger molecules that can interfere with the analysis.[4]

-

Pipette 200 µL of the plasma or serum sample into a microcentrifuge tube.

-

Add 400 µL of cold acetonitrile (or 10% Trichloroacetic acid) to precipitate the proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

HPLC Chromatographic Conditions

The following are proposed starting conditions and should be optimized for your specific instrument and column.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 40% B over 10 minutes,then a 2-minute hold at 40% B,followed by a 3-minute re-equilibration at 5% B. |

| Flow Rate | 1.0 mL/min[1] |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL[1] |

| Detection | UV at 228 nm[1] |

| Run Time | 15 minutes |

Quantification and Data Analysis

-

Calibration Curve: Inject the prepared working standard solutions in triplicate. Plot the peak area of α-HHA against the corresponding concentration to generate a standard calibration curve.

-

Sample Analysis: Inject the prepared samples.

-

Calculation: Determine the concentration of α-HHA in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Data Presentation

The following tables represent illustrative data for a validated method and should be generated during actual method validation.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Equation of the Line |

| α-Hydroxyhippuric acid | 1 - 100 | > 0.999 | y = 15890x + 2100 |

Table 2: Precision and Accuracy

| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Accuracy (%) |

| Low | 5 | 4.95 ± 0.18 | 3.6 | 99.0 |

| Medium | 25 | 25.4 ± 0.61 | 2.4 | 101.6 |

| High | 75 | 74.1 ± 1.55 | 2.1 | 98.8 |

Table 3: Recovery

| QC Level | Spiked Conc. (µg/mL) | Peak Area (Spiked Sample) | Peak Area (Unspiked Sample) | Peak Area (Standard) | Recovery (%) |

| Low | 5 | 81500 | 2500 | 79000 | 99.4 |

| Medium | 25 | 402000 | 2500 | 397500 | 100.5 |

| High | 75 | 1195000 | 2500 | 1192500 | 99.9 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for α-HHA quantification.

References

Application Note: Sensitive and Robust Quantification of α-Hydroxyhippuric Acid in Human Urine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of α-hydroxyhippuric acid in human urine. α-Hydroxyhippuric acid is a metabolite of interest in various physiological and pathological processes. The presented protocol utilizes a simple "dilute and shoot" sample preparation, followed by rapid and selective analysis using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Hippuric acid-d5 is employed as an internal standard to ensure accuracy and precision. This method is well-suited for high-throughput analysis in clinical research, biomarker discovery, and drug development.

Introduction

α-Hydroxyhippuric acid is an N-acyl-amino acid that is structurally related to hippuric acid.[1][2] Its presence and concentration in urine can be indicative of specific metabolic pathways or exposure to certain xenobiotics. Accurate and sensitive quantification of this metabolite is crucial for understanding its physiological role and its potential as a biomarker. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques for the analysis of small molecules in complex biological matrices like urine. This application note provides a comprehensive protocol for the reliable quantification of α-hydroxyhippuric acid.

Experimental

Materials and Reagents

-

α-Hydroxyhippuric acid standard (≥98% purity)

-

Hippuric acid-d5 (internal standard, IS)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

Sample Preparation

A simple and efficient "dilute and shoot" method is employed for urine sample preparation.[3]

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

If the urine sample appears cloudy, centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.[3]

-

In a clean microcentrifuge tube, dilute 50 µL of the urine sample (or supernatant) with 450 µL of LC-MS grade water containing the internal standard, hippuric acid-d5, at a final concentration of 100 ng/mL.

-

Vortex the mixture thoroughly.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

-

Ionization Mode: ESI Positive for α-Hydroxyhippuric acid, ESI Negative for Hippuric acid-d5

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: +5500 V (Positive), -4500 V (Negative)

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

Data Presentation

Optimized MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| α-Hydroxyhippuric acid (Quantifier) | ESI+ | 196.1 | 105.0 | 150 | 25 |

| α-Hydroxyhippuric acid (Qualifier) | ESI+ | 196.1 | 178.1 | 150 | 15 |

| Hippuric acid-d5 (Internal Standard) | ESI- | 183.1 | 109.1 | 150 | -20 |

Method Performance Characteristics

The following table presents typical performance characteristics for the analysis of urinary organic acids using LC-MS/MS. Specific validation for α-hydroxyhippuric acid should be performed in the user's laboratory.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantitation (LOQ) | 5 - 25 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols & Workflows

Signaling Pathway (Metabolic Context)

Caption: Metabolic pathway showing the formation of α-Hydroxyhippuric acid.

Experimental Workflow

Caption: Overall workflow for the analysis of α-Hydroxyhippuric acid in urine.

References

Gas chromatography-mass spectrometry analysis of alpha-Hydroxyhippuric acid after derivatization.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Hydroxyhippuric acid (α-HHA) is a metabolite of interest in various biomedical and pharmaceutical research areas. Its accurate and sensitive quantification in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of α-Hydroxyhippuric acid, a derivatization step is necessary to convert it into a thermally stable and volatile compound suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of α-Hydroxyhippuric acid in biological samples, such as urine, using a two-step derivatization method followed by GC-MS analysis.

Principle

The method involves the extraction of α-Hydroxyhippuric acid from the biological matrix, followed by a two-step derivatization process. The first step is oximation, which targets the keto group, followed by silylation to derivatize the hydroxyl and carboxyl groups. This process yields a less polar and more volatile trimethylsilyl (TMS) derivative of α-Hydroxyhippuric acid, which can be readily analyzed by GC-MS.

Experimental Protocols

Materials and Reagents

-

α-Hydroxyhippuric acid standard

-